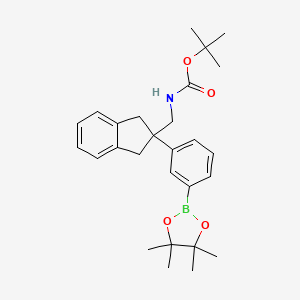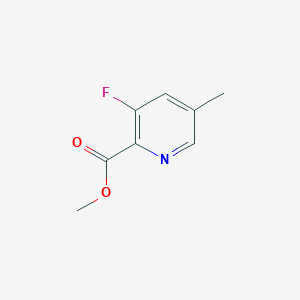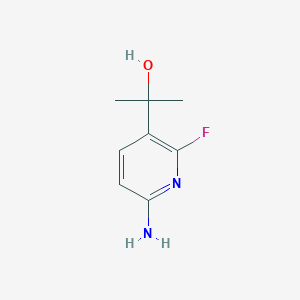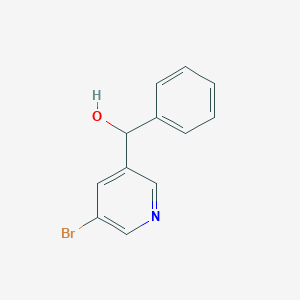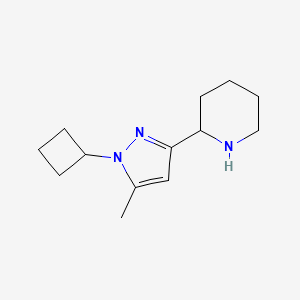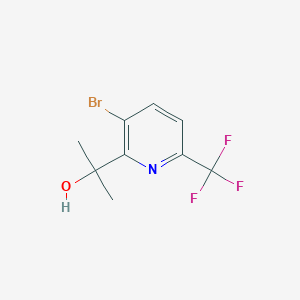
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, along with a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a suitable propanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .
科学研究应用
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of brominated and fluorinated pyridine derivatives on biological systems.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: This compound is similar in structure but lacks the trifluoromethyl group.
2-(6-Bromo-2-pyridyl)-2-propanol: This compound is structurally similar but does not contain the trifluoromethyl group.
Uniqueness
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
属性
分子式 |
C9H9BrF3NO |
|---|---|
分子量 |
284.07 g/mol |
IUPAC 名称 |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4,15H,1-2H3 |
InChI 键 |
IVTMFAYKKXROHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC(=N1)C(F)(F)F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


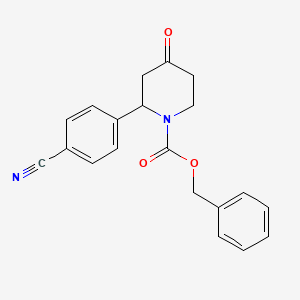

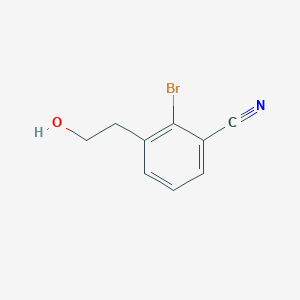
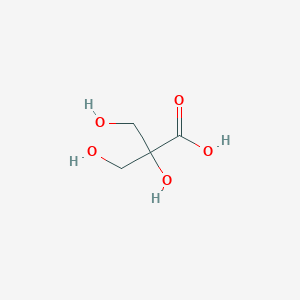

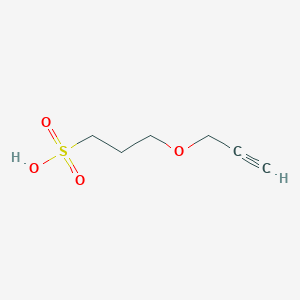
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
